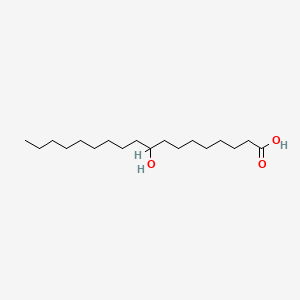

9-Hydroxyoctadecanoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 9-hidroxioctadecanoico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 9-hidroxioctadecanoico implica su interacción con objetivos moleculares específicos. Actúa como un inhibidor de HDAC1, una enzima involucrada en la regulación de la expresión genética. Al inhibir HDAC1, el ácido 9-hidroxioctadecanoico puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas . Además, sirve como un ligando para el receptor 4 de ácidos grasos libres (FFAR4), influyendo en diversas vías de señalización .

Compuestos similares:

Ácido 9,10-dihidroxioctadecanoico: Este compuesto tiene dos grupos hidroxilo en las posiciones 9 y 10, lo que lo hace más hidrófilo en comparación con el ácido 9-hidroxioctadecanoico.

Ácido 9-oxooctadecanoico: Formado por la oxidación del ácido 9-hidroxioctadecanoico, contiene un grupo carbonilo en lugar de un grupo hidroxilo.

Singularidad: El ácido 9-hidroxioctadecanoico es único debido a su hidroxilación específica en la posición 9, lo que le confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir HDAC1 y actuar como un ligando para FFAR4 lo diferencia de otros ácidos grasos similares .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

9-Hydroxyoctadecanoic acid is involved in several biochemical reactions, primarily due to its interaction with enzymes and proteins. One notable interaction is with histone deacetylase 1 (HDAC1), where this compound acts as an inhibitor. At a concentration of 5 μM, it inhibits approximately 66.4% of HDAC1 enzymatic activity . This inhibition is crucial as HDAC1 is involved in the regulation of gene expression through chromatin remodeling. Additionally, this compound interacts with other biomolecules, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of HT29 cells, a human colorectal adenocarcinoma cell line, by inducing cell cycle arrest at the G0/G1 phase . This compound also increases the expression of p21 WAF1, a cyclin-dependent kinase inhibitor, at both transcriptional and translational levels. These changes highlight the impact of this compound on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of HDAC1, inhibiting its activity and leading to increased acetylation of histone proteins . This modification alters chromatin structure, thereby influencing gene expression. Furthermore, the induction of p21 WAF1 expression by this compound results in cell cycle arrest, highlighting its role in regulating cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in gene expression. The compound’s stability and degradation over time can influence its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits minimal toxicity and effectively inhibits HDAC1 activity, leading to changes in gene expression and cellular function . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism. It is metabolized by enzymes such as fatty acid hydroxylases, which introduce hydroxyl groups into fatty acid chains . This modification can alter the metabolic flux and levels of metabolites, impacting overall cellular metabolism. Additionally, this compound can influence the synthesis and degradation of other lipids, further highlighting its role in metabolic regulation.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 9-hidroxioctadecanoico se puede sintetizar mediante diversos métodos. Un enfoque común implica la hidroxilación del ácido esteárico. Esta reacción generalmente requiere un catalizador y condiciones de reacción específicas para garantizar que el grupo hidroxilo se introduzca en la posición 9 de la cadena de ácido octadecanoico .

Métodos de producción industrial: En entornos industriales, la producción de ácido 9-hidroxioctadecanoico a menudo implica el uso de biocatalizadores o catalizadores químicos para lograr la hidroxilación deseada. El proceso puede incluir pasos como la purificación y la cristalización para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 9-hidroxioctadecanoico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede convertir el grupo hidroxilo en un grupo carbonilo, formando ácido 9-oxooctadecanoico.

Reducción: El grupo hidroxilo se puede reducir para formar ácido octadecanoico.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden emplear varios reactivos, dependiendo de la sustitución deseada.

Productos principales:

Oxidación: Ácido 9-oxooctadecanoico.

Reducción: Ácido octadecanoico.

Sustitución: Los productos varían según el sustituyente introducido.

Propiedades

IUPAC Name |

9-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHXDCVAPIMDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948393 | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3384-24-5, 25498-28-6 | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10(9)-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the hydroxyl group in hydroxystearic acids impact their monolayer properties?

A2: The position of the hydroxyl group significantly influences the phase behavior, domain morphology, and lattice structure of hydroxystearic acid monolayers at the air-water interface. For instance, compared to 11- and 12-hydroxystearic acid, 9-hydroxystearic acid displays a shorter plateau region in its π-A isotherms at equal temperatures, indicating differences in the phase transition from a liquid-expanded to a liquid-condensed state []. Additionally, the condensed phase domain morphology and lattice structures observed through Brewster angle microscopy and grazing incidence X-ray diffraction are specific to the hydroxyl group's position []. This suggests that even a slight shift in the hydroxyl group's position can lead to significant changes in the molecule's interaction with the surrounding environment.

Q2: Does the presence of additional hydroxyl groups impact monolayer properties?

A3: Yes, the presence of additional hydroxyl groups, as seen in dihydroxyoctadecanoic acids like 9,10-dihydroxyoctadecanoic acid (9,10-DHOA), also affects monolayer behavior. Unlike many monohydroxy-substituted fatty acids which show a pressure plateau region in their π–A isotherms regardless of the substrate, 9,10-DHOA only exhibits this plateau on a 3M NaCl substrate []. The extra hydroxyl group in 9,10-DHOA, compared to 9-HOA, leads to differences in monolayer-substrate interactions, potentially due to alterations in hydrogen bonding [].

Q3: What is the role of 9-HOA and similar compounds in surfactant protein regulation?

A4: 9-HOA and the prostaglandin J2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2, can regulate surfactant protein B (SP-B) gene expression in the lungs []. Both compounds, acting as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), have been shown to down-regulate SP-B gene expression in respiratory epithelial cells []. This suggests a potential link between neutral lipid metabolism and surfactant homeostasis in the lungs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

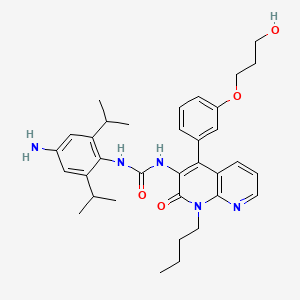

![(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate](/img/structure/B1243263.png)

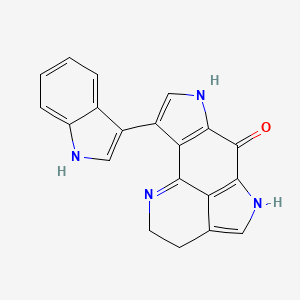

![N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)

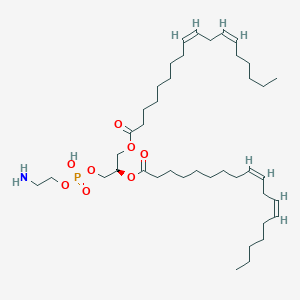

![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)

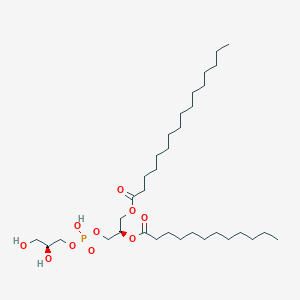

![alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile](/img/structure/B1243269.png)